molecular formula C17H15N3O3S B2907600 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034595-49-6

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2907600
CAS RN: 2034595-49-6
M. Wt: 341.39
InChI Key: CUYAOFYHQTYOGW-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). This inhibition leads to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandin E2 (PGE2) in vitro and in vivo. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to have high stability in vitro and in vivo. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been reported in the literature using different methods. One of the most common methods is the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 2-(thiophen-3-yl)acetic acid, followed by the reaction with benzo[d][1,3]dioxole-5-carboxylic acid chloride. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(12-2-3-15-16(8-12)23-11-22-15)18-9-14(13-4-7-24-10-13)20-6-1-5-19-20/h1-8,10,14H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYAOFYHQTYOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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